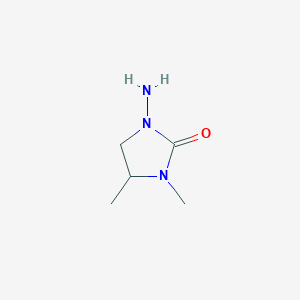

1-Amino-3,4-dimethylimidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3,4-dimethylimidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Stability

1-Amino-3,4-dimethylimidazolidin-2-one is characterized by its high thermal and chemical stability, making it an effective solvent for a variety of chemical reactions. Its polar aprotic nature allows it to dissolve both organic and inorganic compounds efficiently. The compound exhibits stability in acidic and alkaline conditions, which enhances its utility in synthetic chemistry .

Applications in Organic Synthesis

- Solvent for Chemical Reactions : DMI serves as an excellent solvent for nucleophilic substitution reactions. It facilitates the synthesis of various organic compounds, including phenylether derivatives and amino compounds. Its high dielectric constant and solvation effect enhance reaction rates and yields .

- Halogenation Reagent : A notable application of DMI is in the halogenation of alcohols. Research has demonstrated that DMI can be used as a reusable halogenation reagent when combined with oxalyl chloride, allowing for efficient conversion of alcohols to halides without the need for additional bases .

- Polymer Production : DMI is utilized in the manufacture of high-performance polymers such as polyamides and polyimides. It accelerates the formation of amide and imide groups, leading to high molecular weight polymers with desirable thermal properties .

Pharmaceutical Applications

- Drug Development : DMI derivatives have been explored as potential inhibitors for various enzymes, including 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme may have therapeutic implications for conditions like Type 2 diabetes by modulating glucocorticoid levels in target tissues .

- Antisense Oligonucleotides : Recent studies have incorporated DMI into the design of antisense oligonucleotide gapmers aimed at silencing drug resistance genes in tumor cells. The incorporation of DMI-modified linkages has shown promise in enhancing cellular uptake and resistance to nuclease degradation, thereby improving therapeutic efficacy against cancers exhibiting multidrug resistance .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Solvent for Reactions | High-polarity solvent facilitating nucleophilic substitutions |

| Halogenation | Reusable reagent for converting alcohols to halides | |

| Polymer Chemistry | Polymer Production | Enhances formation of polyamides and polyimides |

| Pharmaceutical | Enzyme Inhibition | Potential treatment for Type 2 diabetes via 11β-HSD1 inhibition |

| Antisense Oligonucleotides | Improves drug delivery and efficacy against tumor cell drug resistance |

Case Studies

- Halogenation Reaction : A study demonstrated the use of DMI in a halogenation reaction where alcohols were converted to halides with high efficiency. The process was notable for its simplicity and reusability of the DMI reagent, resulting in minimal waste generation .

- Antisense Oligonucleotide Development : Research on gapmers containing DMI linkages showed that these modified oligonucleotides could effectively silence MDR1 mRNA in tumor cells, thereby restoring sensitivity to chemotherapeutic agents. This highlights the potential for DMI derivatives in advancing cancer therapies .

Propriétés

Numéro CAS |

170500-50-2 |

|---|---|

Formule moléculaire |

C5H11N3O |

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

1-amino-3,4-dimethylimidazolidin-2-one |

InChI |

InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |

Clé InChI |

FRFGSXBQYIOXQT-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)N1C)N |

SMILES canonique |

CC1CN(C(=O)N1C)N |

Synonymes |

2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.